(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Description

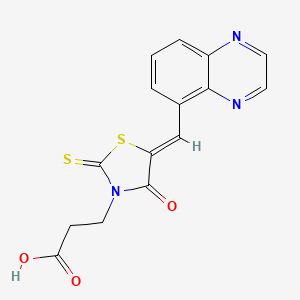

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a heterocyclic compound featuring a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated with a quinoxalin-5-ylmethylene substituent at position 5 and a propanoic acid chain at position 3. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing molecular interactions in biological systems.

The propanoic acid side chain enhances solubility and bioavailability, making this compound a candidate for pharmacological applications, particularly in antimicrobial and anticancer research, as inferred from structurally related analogs .

Properties

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c19-12(20)4-7-18-14(21)11(23-15(18)22)8-9-2-1-3-10-13(9)17-6-5-16-10/h1-3,5-6,8H,4,7H2,(H,19,20)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLWJIVGQSQNTN-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antioxidant properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a quinoxaline moiety, contributing to its biological properties. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, often employing methods such as Knoevenagel condensation or thia-Michael addition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 3.2 | Induction of apoptosis via caspase pathway |

| A549 (Lung) | 8.4 | Cell cycle arrest and apoptosis |

| HT-29 (Colon) | 0.31 | Inhibition of cell proliferation |

The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 3.2 µM, indicating strong potential for development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The target compound exhibited notable antibacterial and antifungal activities, outperforming standard antibiotics in several assays.

| Microorganism | Activity | Comparison |

|---|---|---|

| MRSA | Higher potency than ampicillin | Effective against resistant strains |

| E. coli | Significant inhibition | More potent than reference drugs |

| Fungi (Candida spp.) | 13-52 fold increase over ketoconazole | Strong antifungal activity |

In vitro studies revealed that the compound exhibited superior antibacterial potency against resistant strains like MRSA and E. coli, suggesting its potential as a new antimicrobial agent .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties . The target compound showed significant inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related damage.

| Assay | EC50 (µM) |

|---|---|

| DPPH Assay | 452.53 |

| TBARS Assay | 0.565 |

The antioxidant activity was assessed using various assays, confirming its ability to scavenge free radicals effectively .

Case Studies

- Breast Cancer Study : A study investigated the effects of the compound on MCF-7 cells, demonstrating that it induced apoptosis through caspase activation, leading to cell cycle arrest and reduced viability .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains, revealing that derivatives of thiazolidinones could serve as promising candidates for treating infections caused by multidrug-resistant bacteria .

Comparison with Similar Compounds

Key Observations:

Substituent at Position 5: Indole derivatives (e.g., 5b, 5h) exhibit strong antibacterial and antifungal activity, attributed to their planar aromatic systems and ability to intercalate into microbial DNA or inhibit enzymes like topoisomerases . Quinoxaline substituent in the target compound introduces a larger, electron-deficient heterocycle, which may enhance interactions with bacterial gyrase or fungal cytochrome P450 enzymes. However, experimental validation is required.

Substituent at Position 3: Benzoic acid in analogs improves cellular uptake due to its ionizable carboxyl group, whereas the propanoic acid chain in the target compound offers greater conformational flexibility and solubility.

Stereochemical Considerations :

The Z-configuration is conserved across analogs, suggesting its necessity for maintaining the spatial orientation required for target binding.

Mechanistic and Activity Differences

- Antimicrobial Potency: Indole-containing analogs (e.g., 5b, 5h) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The quinoxaline variant’s activity remains uncharacterized but is hypothesized to differ due to altered electronic properties.

Lumping Strategy for Structural Grouping

The lumping strategy, which groups compounds with similar cores and substituents, supports the classification of these analogs as a single mechanistic class . However, minor structural variations (e.g., indole vs. quinoxaline) significantly alter bioactivity, underscoring the need for precise substituent optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.